molecular formula C16H28N2O6 B1427321 L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- CAS No. 630421-46-4

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-

Cat. No.: B1427321
CAS No.: 630421-46-4
M. Wt: 344.4 g/mol
InChI Key: XYXBVELFAOEJDK-OUAUKWLOSA-N
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Description

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the N-[(1,1-dimethylethoxy)carbonyl] group and the 3-methyl-L-valyl-4-hydroxy modifications enhance its chemical properties, making it valuable for research and industrial purposes.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXBVELFAOEJDK-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- typically involves multiple steps, starting from L-Proline. The process includes:

    Protection of the amino group: The amino group of L-Proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Introduction of the 3-methyl-L-valyl group: This step involves coupling the protected L-Proline with 3-methyl-L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Hydroxylation: The final step involves the selective hydroxylation of the compound at the 4-position, which can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Removal of the Boc group, yielding a free amine.

Scientific Research Applications

Scientific Research Applications

L-Proline derivatives have been extensively studied for their roles in various scientific applications:

Chemistry

  • Chiral Building Block : L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds essential in pharmaceuticals.

Biology

  • Protein Folding and Stability : The compound has been studied for its influence on protein folding mechanisms. The hydroxyl group at the 4-position enhances hydrogen bonding capabilities, which is crucial for maintaining protein conformation.

Medicine

  • Therapeutic Applications : Research indicates potential therapeutic uses of this compound in neuroprotection. For example, derivatives like N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline have shown protective effects on astrocytes under oxidative stress conditions, suggesting applications in treating neurodegenerative diseases .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties that facilitate various industrial processes.

Neuroprotective Effects

A study investigated the effects of N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline on astrocytes subjected to oxidative stress induced by pilocarpine. The results indicated that this derivative significantly improved cell viability and mitochondrial function while reducing reactive oxygen species accumulation, highlighting its potential as a therapeutic agent for neurological disorders .

Collagen Hydroxylation

Research has demonstrated that prolyl hydroxylases catalyze the hydroxylation of proline residues during collagen synthesis. L-Proline derivatives can enhance this process, potentially improving collagen stability and function in connective tissues.

Mechanism of Action

The mechanism of action of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various biochemical reactions, influencing protein folding and stability. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent compound, essential for protein synthesis.

    N-Boc-L-Proline: A protected form of L-Proline used in peptide synthesis.

    3-Methyl-L-Valine: An amino acid derivative with similar structural features.

Uniqueness

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- stands out due to its combined structural features, which confer unique chemical and biological properties

Biological Activity

Overview

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- is a complex organic compound derived from L-Proline, an amino acid integral to protein synthesis and structure. The structural modifications enhance its chemical properties, making it a subject of interest in various scientific fields, particularly in biological research and medicinal applications .

PropertyValue
Molecular Formula C16H28N2O6
Molecular Weight 358.435 g/mol
CAS Number 630421-46-4
IUPAC Name (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

The biological activity of L-Proline derivatives often involves their interaction with specific molecular targets. The unique structure of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- allows it to act as a catalyst in biochemical reactions that influence protein folding and stability. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Protein Folding and Stability

Research indicates that proline derivatives play a crucial role in the stabilization of protein structures. The hydroxylation at the 4-position enhances the compound's ability to participate in hydrogen bonding, which is vital for maintaining protein conformation .

Therapeutic Potential

Recent studies have explored the therapeutic applications of L-Proline derivatives in neuroprotection. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a derivative related to L-Proline, demonstrated protective effects on astrocytes exposed to cytotoxic agents like pilocarpine. NMP improved cell viability and reduced oxidative stress markers in astrocytes, suggesting potential applications in treating neurological disorders .

Case Studies

  • Neuroprotective Effects : A study investigated NMP's effects on astrocytes under pilocarpine-induced stress. Results showed that NMP significantly improved cell viability and mitochondrial function while reducing reactive oxygen species (ROS) accumulation. This suggests its potential as a therapeutic agent for conditions involving oxidative stress .
  • Collagen Hydroxylation : Prolyl hydroxylases catalyze the hydroxylation of proline residues in collagen synthesis. Research has shown that L-Proline derivatives can influence this process, potentially enhancing collagen stability and function in connective tissues .

Comparison with Similar Compounds

CompoundKey Features
L-Proline Essential amino acid for protein synthesis
N-Boc-L-Proline Protected form used in peptide synthesis
3-Methyl-L-Valine Similar structural features with different properties

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)- stands out due to its unique structural features that confer distinct chemical and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-, and ensuring stereochemical purity?

  • Methodological Answer : Synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of amino groups and solid-phase peptide synthesis (SPPS). For example, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane under nitrogen atmosphere . Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysts, with purity verified by chiral HPLC (≥95% purity threshold) . Post-synthesis, recrystallization in ethyl acetate/hexane mixtures enhances enantiomeric excess (ee >98%) .

Q. How can researchers confirm the structural identity of this compound, particularly the (4R)-hydroxyproline configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.1483 Å, b = 11.6600 Å, c = 13.6510 Å) have been used to resolve the (4R)-hydroxyproline stereochemistry . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy, focusing on coupling constants (e.g., 3JHH^3J_{\text{HH}} for vicinal protons) and NOE correlations to validate spatial arrangements .

Q. What solvent systems are optimal for solubilizing this compound in biochemical assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility (~4.3 × 103^{-3} M in water at 25°C) due to its hydrophobic Boc and valyl moieties . Co-solvents like DMSO (≤10% v/v) or ethanol are recommended for in vitro studies. For enzymatic assays, buffered solutions (pH 7.4) with 0.1% Tween-20 improve dispersion without denaturing proteins .

Advanced Research Questions

Q. How do researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. For example, in vivo studies of related Boc-protected peptides show rapid cleavage by esterases, necessitating prodrug strategies (e.g., ethyl ester prodrugs) to enhance bioavailability . Parallel LC-MS/MS profiling of plasma metabolites and tissue distribution studies can identify degradation pathways and guide structural modifications .

Q. What strategies are employed to optimize the compound’s stability under physiological conditions while retaining its therapeutic potential?

  • Methodological Answer : Stability is improved via substituent engineering. Replacing the 4-hydroxy group with a methyl ether or introducing steric hindrance near labile bonds (e.g., tert-butyldimethylsilyl protection of hydroxyls) reduces oxidative degradation . Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring quantifies degradation products and informs formulation adjustments .

Q. How can computational methods predict the compound’s interaction with biological targets, such as viral proteases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER force field) model binding affinities to targets like HCV NS3/4A protease. Key interactions include hydrogen bonding between the 4-hydroxyproline moiety and catalytic residues (e.g., His57, Asp81) . Free-energy perturbation (FEP) calculations further refine binding energy predictions (±1 kcal/mol accuracy) .

Q. What analytical techniques are critical for detecting trace impurities (<0.1%) in synthesized batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS, Q-TOF) identifies impurities at ppm levels, while UPLC with charged aerosol detection (CAD) quantifies non-UV-active byproducts . For chiral impurities, supercritical fluid chromatography (SFC) on Chiralpak IG-U columns achieves baseline separation of enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-
Reactant of Route 2
Reactant of Route 2
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-

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